molecular formula C13H15N5OS B2590491 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 1788556-13-7

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2590491
CAS No.: 1788556-13-7
M. Wt: 289.36
InChI Key: NLAQOARFJLKGOF-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a pyrazine ring These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the thiazole and pyrrolidine intermediates separately. The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino acids .

Once the intermediates are prepared, they can be coupled using a nucleophilic substitution reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is unique due to the combination of three different heterocyclic rings in a single molecule.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-8-10-2-1-6-18(10)13-16-5-7-20-13/h3-5,7,9-10H,1-2,6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAQOARFJLKGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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